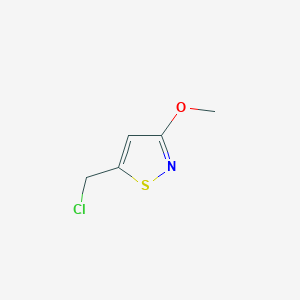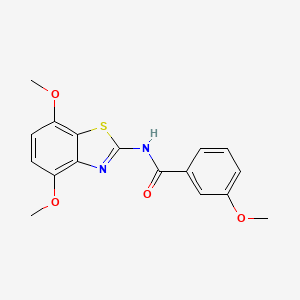![molecular formula C22H18FN3O B2773447 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] CAS No. 303984-95-4](/img/structure/B2773447.png)
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone]” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The presence of the hydrazone group suggests that it might have been synthesized through a condensation reaction involving a ketone or aldehyde .
Synthesis Analysis
While the exact synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions, where a hydrazone is formed by the reaction of a ketone or an aldehyde with a hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the 3D arrangement of the atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the hydrazone group can undergo tautomerization, and the indole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .科学的研究の応用
Carbonic Anhydrase Inhibition
1-(4-methylbenzyl)-1H-indole-2,3-dione derivatives have been identified as selective inhibitors of human carbonic anhydrases (hCAs), particularly hCA II. The inhibitory activity of these compounds is in the subnanomolar to low nanomolar levels, demonstrating high selectivity for the hCA II isoenzyme over other isoforms. Such inhibitors are of interest for developing therapeutic agents for conditions where carbonic anhydrase activity is implicated, including glaucoma, epilepsy, and certain types of cancer (Eraslan-Elma et al., 2022).
Antituberculosis Activity
1H-indole-2,3-dione derivatives have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. Among these, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and its derivatives exhibited significant inhibitory activity, highlighting their potential as lead compounds for antituberculosis drug development (Karalı et al., 2007).
Antimicrobial Activity
Vanadium(V) complexes derived from hydrazone compounds have demonstrated antimicrobial activities against a range of bacteria and fungi. The presence of fluoro groups in the hydrazone ligands can enhance antibacterial activities, offering a promising approach for designing new antimicrobial agents (He et al., 2018).
Photolytic Behavior and UV Absorption
The photolytic behavior of 1H-indole-2,3-dione derivatives has been studied with implications for their use as UV absorbers in pharmaceutical and cosmetic industries. These compounds exhibit stability under continuous UV irradiation, maintaining their absorbance and effectiveness as UV filters (Dimitrijević et al., 2016).
Nonlinear Optical Properties
Hydrazones derived from 1H-indole-2,3-dione have been explored for their third-order nonlinear optical properties, indicating potential applications in optical devices like limiters and switches. These properties are significant for the development of materials with specific optical functionalities (Naseema et al., 2010).
Anticancer Activity
N-substituted indole derivatives have been synthesized and screened for their anticancer activity, particularly against MCF-7 human breast cancer cell lines. These studies provide insights into the structural features contributing to the anticancer efficacy of indole derivatives, offering pathways for developing novel anticancer agents (Kumar & Sharma, 2022).
作用機序
将来の方向性
特性
IUPAC Name |
3-[(3-fluorophenyl)diazenyl]-1-[(4-methylphenyl)methyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-15-9-11-16(12-10-15)14-26-20-8-3-2-7-19(20)21(22(26)27)25-24-18-6-4-5-17(23)13-18/h2-13,27H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMFXXZICSVUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2773367.png)



![N-[2-(2,4-Dichlorophenoxy)ethyl]-N-(2-methoxyethyl)amine](/img/structure/B2773373.png)

![N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide](/img/structure/B2773377.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773380.png)
![11-[(Oxolan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2773381.png)


